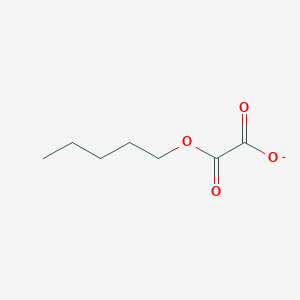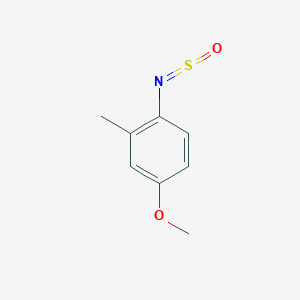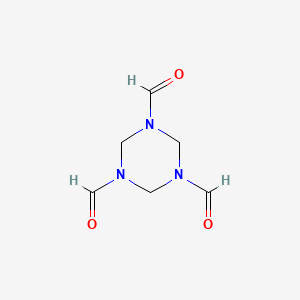![molecular formula C10H9N5 B14612851 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole CAS No. 59772-81-5](/img/structure/B14612851.png)
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst. For instance, the reaction of phenylacetonitrile with sodium azide in the presence of a zinc salt catalyst can yield the desired tetrazole derivative . Another method involves the use of triethyl orthoformate and sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Microwave-assisted synthesis has also been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrazole ring’s electron-donating and electron-withdrawing properties play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be compared with other tetrazole derivatives:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in the synthesis of metalated compounds and as a building block for more complex molecules.
5-Substituted 1H-tetrazoles: Commonly used as bioisosteres in medicinal chemistry, replacing carboxylic acids in drug molecules.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and tetrazole ring system makes it a versatile compound for various applications .
Properties
CAS No. |
59772-81-5 |
|---|---|
Molecular Formula |
C10H9N5 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
1-methyl-7-phenylpyrazolo[5,1-e]tetrazole |
InChI |
InChI=1S/C10H9N5/c1-14-10-9(7-11-15(10)13-12-14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VZQXPCCHBMCLPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NN2N=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)

